molecular formula C8H7BrN2O4 B1287134 Methyl 2-amino-5-bromo-3-nitrobenzoate CAS No. 636581-61-8

Methyl 2-amino-5-bromo-3-nitrobenzoate

Cat. No.: B1287134
CAS No.: 636581-61-8
M. Wt: 275.06 g/mol
InChI Key: AVBOYXHZYFHVJS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H7BrN2O4 and its molecular weight is 275.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

Methyl 2-amino-5-bromo-3-nitrobenzoate has been used in various synthesis applications, particularly in the creation of complex chemical compounds.

  • Production of Chloranthraniliprole : Similarly, in another study, this compound is used for preparing chloranthraniliprole, with a total yield of 37.0% and a purity of 96.05% (Zheng Jian-hong, 2012).

Chemical Reactions and Structural Studies

The compound has also been a subject of studies focusing on its chemical reactions and structural properties.

  • Formation of Hydrogen-Bonded Chains and Rings : In a crystallographic study, the compound exhibited a polarized structure in the nitroaniline portion and formed chains of edge-fused rings through hydrogen bonds (J. Portilla et al., 2007).

  • Aromatic Nucleophilic Substitution with Rearrangement : A study observed that 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to form N-substituted 2-amino-3-nitrobenzo[b]thiophenes, demonstrating an interesting case of aromatic nucleophilic substitution with rearrangement (F. Guerrera et al., 1995).

Synthesis of Other Chemical Compounds

Various studies have explored the use of this compound in synthesizing other compounds.

  • Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester : It was synthesized through a Fischer esterification reaction, indicating its utility in organic chemistry education and research (Caleb M Kam et al., 2020).

  • Synthesis of 2-Ethoxy Benzimidazole : The compound was used as a starting material for preparing candesartan cilexetil, an important pharmaceutical compound, via a novel synthetic route (Ping Wang et al., 2010).

Mechanism of Action

Target of Action

Methyl 2-amino-5-bromo-3-nitrobenzoate is known to target FabH , an enzyme involved in the synthesis of fatty acids . It also inhibits PqsD , a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause disease .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction leads to a disruption in the normal functioning of the enzymes and results in the inhibition of the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of FabH disrupts the synthesis of fatty acids, which are crucial components of cell membranes . The inhibition of PqsD affects the pqs quorum sensing system of Pseudomonas aeruginosa, which is involved in the production of virulence factors and biofilm formation .

Pharmacokinetics

The compound has high gastrointestinal absorption, indicating good bioavailability . It is also an inhibitor of CYP2C19, an enzyme involved in drug metabolism .

Result of Action

The inhibition of FabH leads to a decrease in the synthesis of fatty acids, affecting the integrity of cell membranes . The inhibition of PqsD disrupts the pqs quorum sensing system, reducing the production of virulence factors and impairing biofilm formation in Pseudomonas aeruginosa .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. It should be stored in a dry, cool, and well-ventilated place . Appropriate protective equipment should be worn when handling the compound .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-bromo-3-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the synthesis of other compounds, such as Candesartan . The interactions of this compound with enzymes and proteins often involve binding to active sites, leading to inhibition or activation of enzymatic activity. These interactions can influence metabolic pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and alterations in cellular metabolism. For instance, this compound may inhibit specific enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may be observed at high doses, including alterations in gene expression and enzyme activity . These dosage-dependent effects are important for understanding the compound’s potential therapeutic and toxicological properties.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of benzoic acid derivatives. The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in the production and accumulation of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

methyl 2-amino-5-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOYXHZYFHVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591939
Record name Methyl 2-amino-5-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636581-61-8
Record name Methyl 2-amino-5-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.23 g (10.4 mmol) of 2-amino-3-nitro-benzoic acid methyl ester in 12 mL of acetic acid was added dropwise over 5 minutes a solution of 0.53 mL (10.4 mmol, 1 eq) of bromine in 2 mL of acetic acid. The mixture was stirred at room temperature for 30 minutes and poured into 100 grams of ice. The precipitated yellow solid was collected by suction filtration and dried to afford 2.50 g (82%) of the title compound as a yellow solid. 1H NMR (CDCl3) δ 3.95 (s, 3H), 8.35 (br s, 2H), 8.6 (d, 1H).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

A stirred suspension of 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester (8 g, 21.56 mmol) in methanol (150 ml) was treated with hydrochloric acid (6M, 75 ml) and heated at 80° C. for 16 h. After cooling to ambient temperature, the yellow solid was collected by filtration and washed with cold water and dried in vacuo to give 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester (5.0 g, 84%).
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-bromo-3-nitro-benzoic acid (5 g, 19.15 mmol) in methanol (100 mL) was added a saturated ethereal solution of diazomethane gas (75 mL) until the starting material was consumed. The reaction mixture was concentrated to dryness and the residue obtained was purified by column chromatography using 5% ethyl acetate in hexane as an eluent to obtain the title compound as yellow solid which was directly used for the next step (5 g, 94.3%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.